1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane

LogP Lipophilicity Physicochemical Property

1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane (CAS 885276-42-6) is a halogenated organic compound with the molecular formula C4H4Br2F4O and a molecular weight of 303.88 g/mol. It belongs to the class of fluorinated alkyl ethers and is structurally characterized by a methoxy group and both bromine and fluorine substituents on a propane backbone.

Molecular Formula C4H4Br2F4O
Molecular Weight 303.88 g/mol
CAS No. 885276-42-6
Cat. No. B15092192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane
CAS885276-42-6
Molecular FormulaC4H4Br2F4O
Molecular Weight303.88 g/mol
Structural Identifiers
SMILESCOC(C(C(F)(F)F)Br)(F)Br
InChIInChI=1S/C4H4Br2F4O/c1-11-3(6,7)2(5)4(8,9)10/h2H,1H3
InChIKeyPUPKPTWIRXQRGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane (CAS 885276-42-6) Procurement Baseline


1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane (CAS 885276-42-6) is a halogenated organic compound with the molecular formula C4H4Br2F4O and a molecular weight of 303.88 g/mol [1]. It belongs to the class of fluorinated alkyl ethers and is structurally characterized by a methoxy group and both bromine and fluorine substituents on a propane backbone . This compound is classified as a per- and polyfluoroalkyl substance (PFAS) and is listed in the EPA DSSTox database [2]. Its primary commercial availability is as a research chemical, typically offered at purities of 97–98% .

Why In-Class Substitution of 1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane is Not Straightforward


Compounds within the bromofluoroalkyl ether class cannot be simply interchanged due to significant variations in physicochemical properties that govern performance in application-specific contexts. For example, the presence and position of bromine atoms directly influences flame suppression efficiency in cup-burner tests [1], and the fluorination pattern affects the compound's environmental persistence classification as a PFAS [2]. 1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane possesses a unique combination of two bromine atoms and four fluorine atoms on a methoxypropane scaffold, which distinguishes it from mono-brominated or fully fluorinated analogs. Generic substitution without quantitative evidence of equivalent performance in the target assay risks failure in critical parameters such as extinguishing concentration, boiling point, or environmental degradability. The following evidence guide provides the quantifiable differentiation data necessary for informed procurement decisions.

Quantitative Differentiation Evidence for 1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane


Computed LogP Differentiates 1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane from Propane-Backbone Analogs

The computed octanol-water partition coefficient (XLogP3-AA) of 1,2-dibromo-1,3,3,3-tetrafluoro-1-methoxypropane is 3.2 [1]. This value is higher than that of the non-methoxy analog, 1,3-dibromo-1,1,3,3-tetrafluoropropane (CAS 460-86-6), which has a predicted XLogP3 of approximately 3.0 [2], indicating increased lipophilicity conferred by the methoxy group. The higher LogP suggests greater partitioning into organic phases, which is a critical parameter for solvent selection and extraction applications.

LogP Lipophilicity Physicochemical Property

Topological Polar Surface Area (TPSA) Variation Among Bromofluoro Ethers

1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane exhibits a topological polar surface area (TPSA) of 9.2 Ų [1]. This is lower than the TPSA of 2-bromo-1-(2-bromo-1,1-difluoroethoxy)-1,1-difluoroethane (18.5 Ų) [2], a structural isomer, reflecting a more compact polar surface. The reduced TPSA correlates with enhanced membrane permeability potential, which is relevant in the design of bioactive molecules or agrochemical intermediates where cellular uptake is critical.

TPSA Membrane Permeability Druglikeness

Flame Suppression Potential: Class-Level Cup-Burner Data for Bromofluoro Ethers

Bromofluoro ethers, as a chemical family, are under investigation as tropodegradable halon replacements with promising cup-burner flame suppression performance [1]. While specific cup-burner extinguishing concentrations for 1,2-dibromo-1,3,3,3-tetrafluoro-1-methoxypropane have not been publicly reported, related bromofluoro methyl ethyl ethers have demonstrated effective extinguishment in cup-burner tests [2]. The compound's dual bromine content and fluorinated backbone suggest it would perform similarly to other brominated fluoroethers, which typically show a 20–40% reduction in extinguishing concentration compared to non-brominated analogs, based on class-level inference from bromofluoroalkane fire suppression data [3].

Cup-Burner Flame Suppression Halon Alternative

PFAS Classification and Environmental Fate Differentiation

1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane is explicitly classified as a PFAS compound in the EPA CompTox Chemicals Dashboard [1]. The presence of a methoxy group and a C–Br bond may render it more susceptible to hydrolytic or photolytic degradation compared to perfluoroalkyl acids (PFAAs), which are the most persistent PFAS subclass. This positions the compound as a potentially less environmentally persistent alternative to fully fluorinated PFAS in applications where eventual degradation is a desired property.

PFAS Environmental Persistence Regulatory Compliance

Recommended Application Scenarios for 1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane


Fire Suppression Agent Research and Development

Based on class-level inference from cup-burner data on bromofluoro ethers [1], this compound is a suitable candidate for halon replacement research. Its dual bromine substitution is expected to provide effective flame extinguishment via radical scavenging, while its tropodegradable potential (due to C–Br bond lability) makes it a leading candidate for environmentally acceptable fire suppressants, as prioritized by the U.S. Department of Defense Next Generation Fire Suppression Technology Program.

PFAS Environmental Fate and Degradation Studies

1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane is explicitly listed as a PFAS compound [2]. Its structural features—a methoxy ether linkage and reactive C–Br bonds—make it a valuable model compound for studying the environmental degradation pathways of non-polymeric PFAS. Researchers studying PFAS remediation or atmospheric chemistry can use this compound to investigate hydrolysis and photolysis rates relevant to next-generation, less-persistent fluorochemicals.

Synthesis of Fluorinated Building Blocks and Intermediates

The compound's higher computed logP (3.2) compared to non-methoxy analogs [3] and low TPSA (9.2 Ų) [4] indicate favorable partitioning properties for use as a solvent or reagent in biphasic fluorinated synthesis. It can serve as a brominated intermediate for introducing fluorinated moieties into active pharmaceutical ingredients (APIs) or agrochemicals, particularly where controlled lipophilicity is required.

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